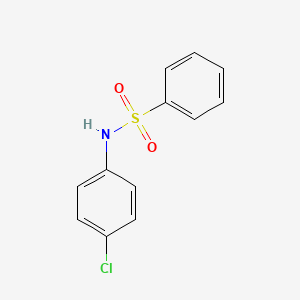

N-(4-Chlorophenyl)benzenesulfonamide

Vue d'ensemble

Description

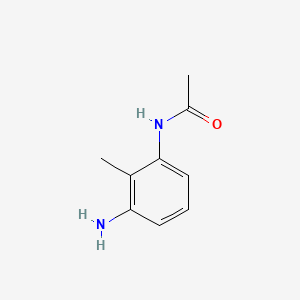

“N-(4-Chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10ClNO2S . It is also known by other names such as “N-(p-Chlorophenyl)benzenesulfonamide” and "4’-Chlorobenzenesulfonanilide" .

Molecular Structure Analysis

The crystal structure of “N-(4-Chlorophenyl)benzenesulfonamide” has been determined . The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds, which create infinite helicoids along the b axis . The hydrogen-bond network can be described by the graph-set as C(4) (infinite chain with four atoms in the repeat pattern) .

Applications De Recherche Scientifique

Crystal Structure and Potential Medicinal Applications

N-(4-Chlorophenyl)benzenesulfonamide derivatives demonstrate significant potential in medicinal applications, primarily due to their structural properties. These compounds, including carbamoylsulfonamide derivatives, are stabilized by extensive intra- and intermolecular hydrogen bonds forming chains of molecules, which could be leveraged in drug design. The study by Siddiqui et al. (2008) highlights the novel compounds' great potential for medicinal applications due to these structural features (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Environmental Impacts and Photooxidation

Research by Miller and Crosby (1983) delved into the environmental behavior of N-(4-Chlorophenyl)benzenesulfonamide, exploring its photooxidation process. Their findings revealed that upon irradiation, the compound undergoes transformation to produce 4-chloronitrosobenzene and 4-chloronitrobenzene, indicating a potential environmental impact and degradation pathway for this compound (Miller & Crosby, 1983).

Enzyme Inhibition for Therapeutic Applications

Another significant area of research focuses on the synthesis of derivatives of N-(4-Chlorophenyl)benzenesulfonamide and their inhibitory effects on enzymes such as carbonic anhydrases. The study by Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects on human carbonic anhydrase isoenzymes, revealing potent inhibitory effects. This suggests potential therapeutic applications in treating conditions associated with dysregulated enzyme activity (Gul et al., 2016).

Chemical Synthesis and Characterization

The work by Kausar et al. (2019) focused on the synthesis and characterization of Schiff bases derived from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, revealing their potential as enzyme inhibitors and antioxidants. This study not only expands the chemical understanding of these compounds but also opens up avenues for their application in biochemical and pharmaceutical fields (Kausar et al., 2019).

Safety and Hazards

“N-(4-Chlorophenyl)benzenesulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-chlorophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRCRHLXUCJAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197167 | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Chlorophenyl)benzenesulfonamide | |

CAS RN |

4750-28-1 | |

| Record name | N-(4-Chlorophenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4750-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROPHENYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of N-(4-Chlorophenyl)benzenesulfonamide and how does it influence its crystal formation?

A1: N-(4-Chlorophenyl)benzenesulfonamide (C12H10ClNO2S) features a twisted conformation around the sulfur atom. [, ] This twist, characterized by a C—SO2—NH—C torsion angle of 67.8° and a dihedral angle of 65.0° between the benzene rings, plays a crucial role in its crystal structure. [, ] The molecules arrange themselves into chains through N—H⋯O hydrogen bonds, forming infinite helicoids along a specific axis. [] This particular arrangement provides insights into potential intermolecular interactions and packing behavior.

Q2: Can you describe a method for synthesizing N-(4-Chlorophenyl)benzenesulfonamide electrochemically?

A2: One approach involves the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture using a glassy carbon electrode. [] This process generates a (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium intermediate. Introducing benzenesulfinic acid to this reactive intermediate leads to the formation of N-(4-Chlorophenyl)benzenesulfonamide alongside diaryl sulfone derivatives. [] This electrochemical method offers a potentially controlled and efficient route for synthesis.

Q3: Are there any computational studies on N-(4-Chlorophenyl)benzenesulfonamide and its derivatives?

A3: Yes, computational chemistry tools like Gaussian 09W have been employed to predict the products of reactions involving N-(4-Chlorophenyl)benzenesulfonamide derivatives. [] By calculating natural charges, LUMO orbital energies, and thermodynamic stability of potential intermediates and products, researchers gain insights into reaction pathways and potential product formation. [] This approach highlights the value of computational chemistry in understanding and predicting chemical behavior.

Q4: What happens to N-(4-Chlorophenyl)benzenesulfonamide when exposed to light and oxygen?

A4: Research shows that N-(4-Chlorophenyl)benzenesulfonamide, along with 4-chloroaniline, undergoes photooxidation when exposed to light and oxygen. [] This process leads to the formation of both nitroso- and nitro- products. [] While the specific mechanisms and product ratios might require further investigation, this finding points to the compound's reactivity and potential transformation pathways in environmental conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)